9-Butylidene-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-butylidenefluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFOAHNIFBJWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 9 Butylidene 9h Fluorene
Electrophilic and Nucleophilic Reactions at the Butylidene Moiety
The exocyclic double bond in 9-butylidene-9H-fluorene is the primary site for addition reactions. Due to π-electron delocalization with the fluorene (B118485) system, this double bond is electron-rich and thus highly susceptible to attack by electrophiles. cymitquimica.comsavemyexams.com
Electrophilic Additions: Common electrophilic addition reactions for alkenes can be applied to the butylidene group. The general mechanism involves the initial attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. savemyexams.comlibretexts.org
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds to form a vicinal dihalide. The reaction typically involves the formation of a cyclic halonium ion intermediate, followed by an anti-addition of the halide ion. libretexts.org
Epoxidation: The double bond can be converted into an epoxide using peroxy acids or other oxidizing agents. For instance, the Jacobsen epoxidation of similar 9-alkylidenefluorenes has been studied, yielding the corresponding spiro-epoxides. The efficiency and stereoselectivity of this reaction can be influenced by the steric bulk of the alkylidene substituent. thieme-connect.com
Reaction with Dichlorocarbene (B158193): 9-Alkylidenefluorenes react with dichlorocarbene (:CCl₂) to yield spiro[cyclopropane-1,9'-fluorene] (B11903436) derivatives, demonstrating the ability of the double bond to undergo cycloadditions with carbenes. oup.com
Nucleophilic Reactions: While direct nucleophilic attack on the electron-rich double bond is unfavorable, such reactions can occur under specific conditions or with modified substrates.
Nucleophilic Addition to Derivatives: If the butylidene moiety is modified with an electron-withdrawing group, it can become susceptible to nucleophilic (Michael) addition.
Ring-Opening of Epoxides: The epoxides formed from this compound can undergo nucleophilic ring-opening reactions. For example, the epoxide of 9-ethylidenefluorene reacts with piperidine, where the amine acts as a nucleophile, attacking one of the epoxide carbons to form amino alcohol products. thieme-connect.com The regioselectivity of this attack can be controlled by reaction conditions. thieme-connect.com
The table below summarizes key reactions at the butylidene moiety.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Electrophilic Epoxidation | (R,R)-Manganese salen catalyst, Oxidant | Spiro[fluorene-9,2'-oxirane] derivative | thieme-connect.com |
| Carbene Cycloaddition | Dichlorocarbene (:CCl₂) | Dichlorospiro[cyclopropane-1,9'-fluorene] | oup.com |
| Nucleophilic Ring-Opening | Piperidine, LiClO₄ (on epoxide) | Regioisomeric amino alcohols | thieme-connect.com |
Pericyclic Reactions and Rearrangements Involving the Butylidene Group
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The double bond of the butylidene group can participate in such transformations, particularly cycloaddition reactions. cymitquimica.com
Cycloaddition Reactions: In these reactions, the this compound can act as a component, reacting with another π-system to form a ring.
Diels-Alder Reaction: The exocyclic double bond can function as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition. Dibenzofulvene itself is known to participate in cycloaddition reactions, highlighting the reactivity of this class of compounds. cymitquimica.com
While specific studies on pericyclic reactions of this compound are not extensively detailed in the literature, the general reactivity of dibenzofulvenes suggests its potential as a dienophile. cymitquimica.com
Rearrangements: Rearrangements involving the butylidene group are less common but can be induced under specific catalytic or thermal conditions. Acid-catalyzed reactions of 9-alkylidenefluorenes with 9-fluorenol have been reported, leading to the formation of dimeric structures, which constitutes a type of addition/rearrangement. acs.org
Functionalization Strategies for the Fluorene Core in this compound
The fluorene core consists of two benzene (B151609) rings that can undergo electrophilic aromatic substitution. The 9-butylidene group acts as a substituent that influences the rate and regioselectivity of these reactions. As an alkyl-type group, it is generally considered an activating group, directing incoming electrophiles to the ortho and para positions relative to the spiro carbon (C9). In the fluorene system, the positions available for substitution are C2, C7, C4, and C5. The electronic and steric properties of the butylidene group will dictate the precise substitution pattern. The development of spiro[fluorene-9,9′-xanthene] (SFX) based materials often involves electrophilic substitution on the xanthene ring, demonstrating the feasibility of such reactions on similar spiro-systems. researchgate.net
The 9-position of this compound is a quaternary, sp²-hybridized carbon, making direct substitution challenging without altering the double bond. However, modifications can be achieved through reactions that target the double bond or by using precursor molecules.
Hydrogenation: The most direct modification is the reduction of the exocyclic double bond. The hydrogenation of 9-alkylidenefluorenes is a key step in the synthesis of 9-monoalkylfluorenes from fluorene and aldehydes/alcohols. rsc.org This reaction converts the this compound into 9-butyl-9H-fluorene, transforming the C9 carbon from sp² to sp³ hybridization. This can be achieved via catalytic hydrogenation or transfer hydrogenation. rsc.org
Oxidative Cleavage: The carbon-carbon double bond in 9-alkylidene-fluorenes can be cleaved under oxidative conditions. Iron-catalyzed systems have been reported to facilitate the oxidative cleavage of the C=C bond in 9-benzylidene-9H-fluorene derivatives. researchgate.net Applying this to this compound would be expected to yield fluorenone and butanal.
Synthesis from Precursors: Functionalized 9-substituted fluorenes are often synthesized from precursors like 9-fluorenol or 9-(trimethylsilyl)fluorene (B1595991). thieme-connect.denih.govresearchgate.net For example, N-heterocyclic carbene (NHC) catalysis can mediate the reaction of 9-(trimethylsilyl)fluorene with aldehydes to produce dibenzofulvenes like this compound. nih.govresearchgate.net By modifying the aldehyde precursor (e.g., using a functionalized butanal), one could introduce functionality into the butylidene chain.
The table below details key modifications related to the 9-position.
| Reaction Type | Precursor/Substrate | Reagent(s) | Product | Reference(s) |
| Hydrogenation | 9-Alkylidenefluorene | H₂, Catalyst or H-donor | 9-Alkylfluorene | rsc.org |
| Oxidative Cleavage | 9-Alkylidene-fluorene | Iron catalyst, Oxidant | Fluorenone | researchgate.net |
| Olefination | 9-(Trimethylsilyl)fluorene | Butanal, NHC catalyst | This compound | nih.govresearchgate.net |
Spectroscopic and Structural Elucidation of 9 Butylidene 9h Fluorene
Vibrational Spectroscopy Analysis (FTIR, Raman)
Specific experimental data for the Fourier-transform infrared (FTIR) and Raman spectroscopy of 9-Butylidene-9H-fluorene were not available in the surveyed literature. These techniques would typically be used to identify the vibrational modes of the molecule's functional groups, such as C-H and C=C stretching and bending, providing characteristic fingerprints for the butylidene and fluorene (B118485) moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed structure of this compound by probing the magnetic properties of its atomic nuclei.
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, partial ¹H NMR data has been reported. researchgate.net The analysis identified a triplet signal between δ 6.68 and 6.74 ppm, corresponding to one proton, and a quartet signal assigned to two protons. researchgate.net
| Chemical Shift (δ ppm) | Multiplicity | Integration (No. of H) | Assignment |
| 6.68-6.74 | t (triplet) | 1H | Vinylic CH |
| Data not available | q (quartet) | 2H | Allylic CH₂ |
Table 1: ¹H NMR Data for this compound. researchgate.net Note: The specific chemical shift for the quartet signal was not provided in the source.
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The reported spectrum for this compound shows thirteen distinct signals, consistent with its molecular structure. researchgate.net The chemical shifts indicate the presence of aromatic, vinylic, and aliphatic carbons. researchgate.net
| Chemical Shift (δ ppm) | Assignment |
| 140.77 | Aromatic C |
| 139.39 | Aromatic C |
| 138.10 | Aromatic/Vinylic C |
| 128.53 | Aromatic/Vinylic C |
| 128.01 | Aromatic CH |
| 126.70 | Aromatic CH |
| 126.60 | Aromatic CH |
| 124.96 | Aromatic CH |
| 119.74 | Aromatic CH |
| 119.64 | Aromatic CH |
| 30.14 | Aliphatic CH₂ |
| 23.36 | Aliphatic CH₂ |
| 14.12 | Aliphatic CH₃ |
Table 2: ¹³C NMR Chemical Shifts for this compound. researchgate.net
Proton Nuclear Magnetic Resonance (1H NMR)
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While the calculated molecular weight of this compound (C₁₇H₁₆) is 220.31 g/mol , specific experimental mass spectrometry data, such as electron ionization (EI) fragmentation patterns, were not found in the reviewed literature. aksci.com
Electronic Absorption and Photoluminescence Spectroscopy
Electronic absorption (UV-Vis) and photoluminescence spectroscopies are employed to study the electronic transitions within a molecule. These analyses provide insights into the conjugation and energy levels of the π-electron system in this compound. However, specific UV-Vis absorption maxima (λ_max) and photoluminescence emission spectra for this compound were not available in the searched sources.
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, including precise bond lengths and angles. As of the current literature survey, a single-crystal X-ray diffraction analysis for this compound has not been reported. Such an analysis would be necessary to definitively determine its solid-state conformation and intermolecular packing.
Crystal Structure Determination
For the representative compound, 9-Pentafluorophenylmethylene-9H-fluorene, single crystals suitable for X-ray diffraction analysis were obtained and measured at a temperature of 298(2) K. crystallography.net The compound crystallizes in the monoclinic system with the space group P2₁/n. crystallography.net The detailed crystallographic data and structure refinement parameters are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₉F₅ |
| Formula Weight | 344.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.931(6) |
| b (Å) | 7.448(3) |
| c (Å) | 15.647(6) |
| α (°) | 90 |
| β (°) | 95.29(3) |
| γ (°) | 90 |
| Volume (ų) | 1500.5(11) |
| Z | 4 |
| Temperature (K) | 298(2) |
| Radiation type | MoKα |
| R-factor (I > 2σ(I)) | 0.0446 |
| wR (all data) | 0.1126 |
| Goodness-of-fit (S) | 1.005 |
Analysis of Intermolecular Interactions and Supramolecular Motifs
In the case of 9-alkylidene-9H-fluorenes, the absence of strong hydrogen bond donors and acceptors, such as hydroxyl or carboxyl groups, means that weaker interactions play a dominant role in the crystal packing. The electron-rich fluorene ring system and the C-H bonds of the alkylidene substituent and the aromatic framework are key participants in these interactions.
The analysis of the crystal structure of 9-Pentafluorophenylmethylene-9H-fluorene reveals the presence of significant intermolecular contacts. The primary forces influencing the packing are likely C–H···F and C–H···π interactions, along with potential π-π stacking, although the latter can be offset due to the steric bulk of the substituents.
| Interaction Type | Description |
|---|---|
| C–H···π Interactions | Interactions between C-H bonds of one molecule and the electron-rich π-system of the fluorene core of a neighboring molecule are common in fluorene derivatives. These interactions contribute significantly to the cohesion of the crystal lattice. |
| π-π Stacking | The planar fluorene units can engage in π-π stacking interactions. These can be face-to-face or, more commonly, offset (slipped) stacking, where the centroid-to-centroid distance is a key parameter. In many substituted fluorenes, significant slippage is observed to minimize steric hindrance. |
| C–H···F Interactions | In the analogue 9-Pentafluorophenylmethylene-9H-fluorene, weak hydrogen bonds between the C-H groups and the highly electronegative fluorine atoms of the pentafluorophenyl ring are expected to be a significant directional force in the crystal packing, influencing the relative orientation of the molecules. |
The interplay of these weak interactions leads to the formation of specific supramolecular motifs, such as herringbone or layered structures. The substitution at the 9-position is a critical determinant of the resulting solid-state architecture, as it can modulate the strength and directionality of these non-covalent bonds. For instance, the introduction of bulky alkyl groups can weaken intermolecular interactions and lead to less dense crystal packing.
Computational and Theoretical Investigations of 9 Butylidene 9h Fluorene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For derivatives of fluorene (B118485), DFT has been widely applied to elucidate their fundamental properties.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 9-Butylidene-9H-fluorene, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p) or larger, can predict its equilibrium geometry. nih.gov These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a detailed structural model. The introduction of the exocyclic double bond at the C9 position induces planarity in that part of the molecule, which significantly influences its electronic properties compared to sp3-hybridized C9-substituted fluorenes. mdpi.com
The electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its reactivity and absorption characteristics. mdpi.comchemrxiv.org For dibenzofulvene derivatives, which share the exocyclic double bond feature with this compound, DFT calculations have shown that modifications at the C9 position can significantly reduce the energy gap compared to unsubstituted fluorene. mdpi.com This reduction is promising for applications in electronic materials. mdpi.com
Table 1: Representative Theoretical Data from DFT Calculations on Fluorene Derivatives
| Computational Method | Parameter | Typical Value for Fluorene Derivatives |
|---|---|---|
| B3LYP/6-311+G(d,p) | HOMO Energy | -5.5 to -6.8 eV |
| LUMO Energy | -1.8 to -3.9 eV | |
| B3LYP/6-31G(d,p) | HOMO-LUMO Gap | 2.1 to 4.9 eV |
Note: The values presented are representative for various fluorene derivatives and are intended to be illustrative. Specific values for this compound would require dedicated calculations.
Vibrational frequency calculations using DFT are essential for characterizing the normal modes of vibration of a molecule. These calculations not only help in the interpretation of experimental infrared (IR) and Raman spectra but also confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). For fluorene and its derivatives, DFT calculations have been successfully used to assign vibrational modes. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data.
Table 2: Calculated Vibrational Frequencies for a Fluorene-based Structure
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
|---|---|---|
| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretching |
| ν(C=C) aromatic | ~1600-1450 | Aromatic C=C stretching |
| ν(C=C) exocyclic | ~1650 | Stretching of the C9=C butylidene bond |
| δ(C-H) | ~1300-1000 | In-plane C-H bending |
| γ(C-H) | ~900-650 | Out-of-plane C-H bending |
Note: These are expected frequency ranges for this compound based on characteristic group frequencies and calculations on similar molecules.
Geometry Optimization and Electronic Structure Analysis
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the optical properties of this compound, such as its UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govresearchgate.net TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths of electronic transitions. mdpi.com For fluorene-based chromophores, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, have shown good agreement with experimental absorption spectra. mdpi.comnih.gov These calculations can reveal the nature of the electronic transitions, such as π-π* or intramolecular charge transfer (ICT) transitions. researchgate.net
Table 3: Representative TD-DFT Calculated Excited State Properties for Fluorene Derivatives
| Computational Method | Excitation | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| TD-B3LYP/6-31G(d,p) | S0 → S1 | ~350-450 | > 0.1 |
| S0 → S2 | ~300-350 | Variable |
Note: The values are illustrative for fluorene derivatives exhibiting significant π-conjugation.
Molecular Dynamics Simulations of this compound Systems
Molecular Modeling and Mechanistic Pathways
Computational molecular modeling is invaluable for investigating the mechanisms of chemical reactions. For fluorene derivatives, theoretical calculations can be used to map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby elucidating reaction pathways. For example, a plausible mechanistic pathway for a visible-light-mediated metal-free oxidation of related benzylidene indoline (B122111) derivatives to indole-3-carbinols involves the formation of an iminium ion-radical intermediate. rsc.org Similar computational approaches could be applied to study the reactivity of the exocyclic double bond in this compound, such as in addition reactions or polymerizations. These studies would typically involve locating the transition state structures connecting reactants to products and calculating the activation energies to predict the feasibility of a proposed mechanism.
Advanced Applications and Materials Science Exploiting 9 Butylidene 9h Fluorene Architectures
Polymer Chemistry and Conjugated Materials
The unique architecture of 9-butylidene-9H-fluorene, featuring an sp²-hybridized carbon at the 9-position, has positioned it as a valuable building block in materials science. This structural modification enhances the planarity of the fluorene (B118485) unit compared to the traditional sp³-hybridized carbon found in many fluorene derivatives. researchgate.net This increased planarity facilitates closer packing of polymer backbones in the solid state, which can improve charge transport and light absorption characteristics, making these materials highly suitable for advanced applications in polymer chemistry and conjugated materials. researchgate.net
The 9-fluorene unit is a foundational component for a wide range of optoelectronic materials due to its rigid and planar molecular structure, excellent charge carrier transport capabilities, and significant photochemical properties. researchgate.net Derivatives of 9H-fluorene are extensively used as electron-donating units in various polymers. researchgate.net Specifically, 9-alkylidene-9H-fluorene, including the butylidene variant, serves as a critical monomer for synthesizing novel donor-acceptor (D-A) alternating copolymers. researchgate.netnih.gov
A notable example is the synthesis of poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)] (PAFDTBT), a copolymer where a 9-alkylidene-9H-fluorene unit is a key constituent in the main chain. researchgate.netfigshare.comdiva-portal.org Such copolymers are typically synthesized through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura polycondensation. scienceandtechnology.com.vnnih.govrsc.org By copolymerizing fluorene monomers with other units, such as benzothiadiazole, researchers can precisely tune the electronic and optical properties of the resulting material, including its band gap and energy levels, to optimize performance in specific devices. researchgate.netwikipedia.org The introduction of the 9-alkylidene bridge is a strategic approach to create narrow band gap conjugated polymers with enhanced performance characteristics. researchgate.net
Polyfluorenes (PFs) and their copolymers are among the most important classes of materials for Polymer Light-Emitting Diodes (PLEDs) and Organic Light-Emitting Diodes (OLEDs). This is largely due to their high charge-carrier mobility and their ability to produce efficient, pure blue electroluminescence. ossila.comossila.com The rigid, conjugated structure of polyfluorene stabilizes its strong blue fluorescence.
The versatility of the fluorene unit allows for significant tuning of its properties. For instance, while polyfluorene homopolymers typically emit blue light, copolymerizing them with other monomers can shift the emission color across the visible spectrum. wikipedia.org Copolymers incorporating 9,10-dicyanophenanthrene have shown greenish-blue emission, while those with dicyanostilbene exhibit yellow-green luminescence. nih.gov The incorporation of this compound units into the polymer backbone is a strategy to enhance planarity, which can improve charge mobility—a critical factor for the performance of Organic Field-Effect Transistors (OFETs). researchgate.netrsc.org The excellent carrier transporting ability and versatile functionality make 9-alkylidene-9H-fluorene-based polymers promising candidates for a range of organic electronic devices. researchgate.net
The 9-alkylidene-9H-fluorene structure has proven to be a particularly useful building block for constructing narrow-band-gap conjugated polymers for high-efficiency bulk heterojunction (BHJ) polymer solar cells (PSCs). researchgate.netfigshare.com The modification from an sp³ to an sp²-hybridized carbon at the 9-position enhances planarity, which improves light harvesting and charge mobility. researchgate.net
A prime example is the donor-acceptor copolymer PAFDTBT, which contains a 9-alkylidene-9H-fluorene unit. researchgate.netfigshare.com This polymer exhibits a low band gap of 1.84 eV and a low-lying Highest Occupied Molecular Orbital (HOMO) energy level of -5.32 eV, properties that are highly desirable for donor materials in PSCs. researchgate.netfigshare.com When blended with an acceptor material like (6,6)-phenyl-C71-butyric acid methyl ester (PC71BM), PSCs based on this polymer have demonstrated a power conversion efficiency (PCE) of 6.2% with a high fill factor (FF) of 0.70. researchgate.netfigshare.com Further research on similar 9-arylidene-9H-fluorene-containing polymers has pushed the PCE even higher, to 6.52% with the use of additives. nih.gov These results underscore the significant potential of this compound and its derivatives in advancing the field of organic photovoltaics. researchgate.netnih.gov
| Polymer | Acceptor | HOMO Level (eV) | Band Gap (eV) | PCE (%) | Fill Factor (FF) | Reference |
|---|---|---|---|---|---|---|
| PAFDTBT | PC71BM | -5.32 | 1.84 | 6.2 | 0.70 | researchgate.netfigshare.com |
| HMW-P1 | PC71BM | Not Specified | Not Specified | 6.26 | Not Specified | nih.gov |
| HMW-P1 (with DIO additive) | PC71BM | Not Specified | Not Specified | 6.52 | Not Specified | nih.gov |
| LMW-P1 | PC71BM | Not Specified | Not Specified | 2.75 | Not Specified | nih.gov |
Application in Organic Electronic Devices (OLEDs, OFETs, PLEDs)
Fluorescence and Sensing Applications
Fluorene and its derivatives are well-known for their fluorescent properties, exhibiting strong and stable photoluminescence. wikipedia.org This characteristic makes them excellent candidates for the development of advanced sensors and imaging agents. The fluorescence of these compounds can be highly sensitive to their local environment, allowing for the detection of various analytes. mdpi.com
The inherent fluorescence of the fluorene core is a powerful tool for creating chemosensors. ethz.ch By modifying the fluorene structure, particularly at the 9-position, sensors can be designed to detect specific ions or molecules. mdpi.com For example, a fluorescent probe based on 9-fluorenone (B1672902) oxime, a derivative of fluorene, can detect the pesticide chlorpyrifos. mdpi.com The detection mechanism involves a nucleophilic reaction that significantly alters the fluorescence properties of the probe upon interaction with the pesticide. mdpi.com
Conjugated polymers incorporating fluorene units have been developed as highly sensitive fluorescent chemosensors for detecting a range of analytes, including metal ions and nitroaromatic compounds, which are common explosives. ethz.chrsc.org The principle of "molecular wires" in conjugated polymers amplifies the quenching effect, meaning a single binding event can quench the fluorescence of many monomer units, leading to extremely high sensitivity. ethz.ch The design of biosensors often relies on similar principles, where a biological recognition element is paired with a fluorescent transducer. mdpi.commdpi.com The versatility and strong emission of this compound-based structures make them promising platforms for developing the next generation of selective and sensitive chemosensors and biosensors.
Fluorescent probes are indispensable tools in modern biology and medicine for visualizing cellular structures and processes. These probes are typically molecules that absorb light at a specific wavelength and emit it at a longer wavelength. The high photoluminescence efficiency and stability of fluorene derivatives make them attractive candidates for use as cell imaging agents. nih.gov
In fluorescence-based imaging, cells can be treated with fluorescent dyes or proteins that bind to specific targets. mdpi.com The intense emission from fluorene-based compounds could provide the bright signals needed for high-contrast imaging. nih.gov While specific studies focusing solely on this compound for cell imaging are not widely reported, the fundamental properties of the fluorene family suggest their potential in this area. The ability to functionalize the fluorene core allows for the attachment of targeting moieties, which could direct the fluorescent agent to specific organelles or cell types, paving the way for its use in advanced biological imaging applications.
Design of Chemosensors and Biosensors
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry, which focuses on non-covalent interactions, is a field where fluorene derivatives have been extensively explored due to their rigid and planar structure, as well as their rich electronic character. The ability to form ordered structures through self-assembly makes them ideal candidates for creating functional materials.
The incorporation of 9-alkylidene-9H-fluorene units into polymers can lead to materials with unique self-assembly properties. For instance, a polyrotaxane was synthesized by copolymerizing a 9-alkylidene-9H-fluorene monomer with a diketopyrrolopyrrole unit tethered to a demetalated orthogonal H-bonded figshare.comrotaxane. figshare.com This complex polymer demonstrated sensitive and reversible acid-base switching capabilities, a hallmark of sophisticated supramolecular systems. figshare.com The planar sp2-hybridized carbon at the 9-position of the alkylidene-fluorene unit encourages a more planar polymer backbone, which can facilitate close packing in the solid state and enhance electronic interactions. researchgate.net
Fluorene-based oligomers have also been shown to self-assemble into fluorescent nanoparticles in aqueous environments. tue.nl The nature of the side chains on these oligomers can influence the size, dynamics, and fluorescence properties of the resulting nanoparticles. tue.nl This tunability is a key aspect of designing systems for molecular recognition. Furthermore, fluorene-based Schiff bases have been developed as fluorescent sensors for the recognition of metal ions like Al³⁺ and Cr³⁺. researchgate.net The coordination of the metal ion to the Schiff base ligand leads to a change in its fluorescence, allowing for sensitive and selective detection. researchgate.net The design of such chemosensors relies on the principles of molecular recognition, where the shape and electronic properties of the host molecule are tailored to bind to a specific guest. researchgate.netmdpi.com
The development of new fluorene-based compounds with specific recognition capabilities is an active area of research. mdpi.com The ability to modify the fluorene scaffold at various positions, particularly at the C9 position, allows for the creation of host molecules with cavities and binding sites designed to interact with specific ions or molecules. mdpi.com
Catalysis and Reaction Engineering utilizing this compound Moieties
The field of catalysis has also benefited from the unique properties of fluorene derivatives. While direct catalytic applications of this compound are not yet widely reported, related fluorene structures have been instrumental in the development of novel catalytic systems and synthetic methodologies.
The synthesis of 9-alkylidene-9H-fluorenes itself is an important aspect of reaction engineering. A notable method involves a palladium-catalyzed cascade reaction of aryl iodides with 1-aryl-1-alkynes. acs.orgnih.gov This process is thought to proceed through several steps, including oxidative addition, alkyne insertion, and rearrangement of a vinylic palladium intermediate, ultimately leading to the formation of the 9-alkylidene-9H-fluorene product. acs.orgnih.gov The efficiency of this reaction is highly dependent on the choice of base and catalyst, highlighting the importance of reaction engineering in controlling the outcome of complex transformations. acs.org
More directly in catalysis, fluorene moieties have been incorporated into the structure of ligands for transition metal catalysts. A series of novel cyclic (alkyl)(amino)carbene (CAAC) ligands featuring a spiro-fluorene group have been synthesized and complexed with ruthenium to form Hoveyda-type derivatives. chemrxiv.org These complexes have shown good activity in olefin metathesis reactions, such as the ring-closing metathesis (RCM) of diethyl diallylmalonate. chemrxiv.org The catalytic activity of these new spiro-fluorene CAAC complexes is comparable to, and in some cases better than, commercially available catalysts. chemrxiv.org
The performance of these ruthenium alkylidene complexes in the RCM of diethyl diallylmalonate is summarized in the table below.
| Catalyst | N-Substituent on CAAC Ligand | Temperature (°C) | Turnover Number (TON) |
|---|---|---|---|
| Complex 6a | 2,6-Diisopropylphenyl (Dip) | 25 | ~0 |
| Complex 6a | 2,6-Diisopropylphenyl (Dip) | 75 | Active |
| Complex 6b | 2,6-Diethylphenyl (Dep) | 25 | High |
| Complex 6c | Mesityl (Mes) | 25 | Good |
The data indicates that the nature of the substituent on the CAAC ligand has a significant impact on the catalytic activity, with the 2,6-diethylphenyl-substituted complex (6b) showing the best performance at room temperature. chemrxiv.org This demonstrates the potential for fine-tuning the catalytic properties of these systems through rational ligand design based on the fluorene scaffold.
Furthermore, derivatives such as 9-(perfluorophenyl)-9H-fluorene are utilized in metal-ligand cooperative systems for catalysis, where the acidic nature of the fluorenyl proton plays a key role in the catalytic cycle.
Synthetic Derivatives and Analogues of 9 Butylidene 9h Fluorene
Modification of the Butylidene Moiety for Tunable Properties
The exocyclic double bond of the butylidene group in 9-butylidene-9H-fluorene offers a key site for synthetic modification to tailor the electronic and physical properties of the molecule. The sp2-hybridized carbon at the 9-position imparts a more planar structure compared to the sp3-hybridized carbon in 9,9-dialkylfluorenes, which can facilitate denser packing of the main chains in polymeric structures. researchgate.netmdpi.com This planarity is crucial for enhancing charge transport in organic electronic devices. mdpi.com
Researchers have synthesized a variety of 9-alkylidene-9H-fluorene derivatives by modifying the length and branching of the alkyl chain. These modifications directly impact the solubility, thermal stability, and optoelectronic properties of the resulting materials. For instance, the introduction of longer or branched alkyl chains generally improves solubility in common organic solvents, a critical factor for solution-based processing of organic electronics.
A notable example is the synthesis of poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)] (PAFDTBT), a donor-acceptor copolymer. researchgate.netacs.org The specific 1'-hexylheptylidene substituent was chosen to enhance solubility while maintaining the desirable planar backbone. researchgate.net The resulting polymer exhibited a low band gap and a high power conversion efficiency in polymer solar cells. researchgate.netacs.org
The synthesis of various 9-alkylidene-9H-fluorenes can be achieved through methods like the palladium-catalyzed rearrangement of 1,1-diaryl-2-iodo-1-alkenes or the reaction of aryl iodides with 1-aryl-1-alkynes. acs.orgnih.govscilit.com These synthetic routes allow for the introduction of diverse alkylidene moieties, providing a versatile platform for tuning the material's properties.
Table 1: Impact of Butylidene Moiety Modification on Polymer Properties
| Derivative | Modification | Key Property Change | Application |
| PAFDTBT | 1'-hexylheptylidene substituent | Enhanced solubility, low band gap (1.84 eV) researchgate.netacs.org | High-efficiency polymer solar cells researchgate.netacs.org |
| P1 | 9-arylidene-9H-fluorene | Molecular weight dependent performance nih.gov | Polymer solar cells nih.gov |
| PAFDQ | Alkylidene fluorene (B118485) with quinoxaline | High thermal stability (5% weight loss at 385 °C) mdpi.com | Optoelectronic devices mdpi.com |
Fluorene Ring System Functionalization for Derivative Synthesis
Functionalization of the fluorene ring system in this compound provides another powerful avenue for creating a diverse range of derivatives with tailored properties. The aromatic rings of the fluorene core can undergo various chemical transformations, allowing for the introduction of a wide array of functional groups. These modifications can significantly influence the electronic, optical, and physical characteristics of the parent molecule.
One common approach is electrophilic substitution, where electron-donating or electron-withdrawing groups are introduced at specific positions on the fluorene rings. For example, bromination of the fluorene core is a key step in creating precursors for cross-coupling reactions, which are widely used to build more complex conjugated systems. researchgate.net The positions of these functional groups can affect the planarity and electronic structure of the molecule.
The synthesis of functionalized 9-substituted fluorene derivatives has been achieved through various catalytic methods. For instance, a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with aminobenzamides yields highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. researchgate.netthieme-connect.de This method demonstrates the versatility of the fluorene scaffold in accommodating complex substituents.
Furthermore, palladium-catalyzed reactions have been instrumental in the synthesis of functionalized fluorene derivatives. organic-chemistry.orglabxing.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the introduction of various aryl and alkyl groups onto the fluorene backbone. The choice of catalyst and reaction conditions can direct the substitution to specific positions on the fluorene ring, offering a high degree of control over the final molecular structure.
Table 2: Examples of Functionalized this compound Derivatives
| Derivative Name | Functional Group(s) | Synthetic Method |
| (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides | Amino-benzamide | Boron trifluoride catalyzed reaction researchgate.netthieme-connect.de |
| (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | Bromo, amino-benzamide | Boron trifluoride catalyzed reaction with NBS researchgate.netthieme-connect.de |
| 9-Alkylidene-2,7-dibromo-9H-fluorene | Bromo | Electrophilic bromination |
Conjugated Systems Derived from this compound
The planar structure and versatile functionalization of this compound make it an excellent building block for the construction of extended conjugated systems, including oligomers and polymers. researchgate.net These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), due to their tunable electronic and optical properties. mdpi.com
The incorporation of the 9-alkylidene-9H-fluorene unit into a polymer backbone can lead to materials with improved planarity and intermolecular interactions compared to their 9,9-dialkylfluorene counterparts. researchgate.net This enhanced planarity facilitates π-π stacking, which is beneficial for charge transport. mdpi.com
A notable example is the synthesis of donor-acceptor (D-A) copolymers where 9-alkylidene-9H-fluorene acts as the donor unit. researchgate.netacs.org In the polymer PAFDTBT, the 9-(1′-hexylheptylidene)-2,7-fluorene unit is copolymerized with an electron-accepting benzothiadiazole derivative. researchgate.netacs.org This D-A architecture leads to a low bandgap polymer with strong absorption in the visible region, making it suitable for use in polymer solar cells. researchgate.netacs.org The resulting device demonstrated a power conversion efficiency of 6.2%. researchgate.netacs.org
The properties of these conjugated polymers can be further tuned by modifying the acceptor unit or the linkage between the donor and acceptor moieties. For example, copolymers of 9,9-dioctylfluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) have been synthesized, where the emission color can be tuned by varying the feed ratio of the comonomers. 20.210.105
Table 3: Properties of Conjugated Polymers Derived from 9-Alkylidene-9H-fluorene
| Polymer | Comonomer(s) | Key Properties |
| PAFDTBT | 4,7-di-2-thienyl-5,6-dialkoxy-2,1,3-benzothiadiazole | Low band gap (1.84 eV), high PCE (6.2%) researchgate.netacs.orgfigshare.com |
| P1 | 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole | Molecular weight dependent PCE (up to 6.52%) nih.gov |
| P2 | 5,6-bis(decyloxy)-4,7-di(thiophen-2-yl)benzo[c] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole | Lower PCE (2.51%) compared to P1 nih.gov |
| PAFDQ | Quinoxaline derivative | High thermal stability, ordered lamellar structure mdpi.com |
Bi-fluorene and Spirobi-fluorene Analogues Incorporating Butylidene-Type Structures
The concept of linking two fluorene units has led to the development of bi-fluorene and spirobi-fluorene architectures. While direct incorporation of a butylidene-type structure into these systems is less common, the principles of planarization and functionalization derived from this compound research are highly relevant.
Spirobi-fluorene compounds, featuring two fluorene systems sharing a common spiro-carbon atom, possess a rigid, three-dimensional, and orthogonal structure. ossila.comsigmaaldrich.comchemicalbook.com This unique geometry prevents intermolecular aggregation and excimer formation, leading to materials with high glass transition temperatures, good solubility, and excellent thermal and chemical stability. ossila.comsigmaaldrich.comchemicalbook.com These properties make spirobi-fluorenes highly attractive for use in organic electronics, particularly as host materials in OLEDs. chemicalbook.comd-nb.info
While the direct synthesis of spirobi-fluorenes with a butylidene-type linkage is not widely reported, the knowledge gained from modifying the 9-position of fluorene is transferable. The introduction of different substituents on the spirobi-fluorene core can tune its electronic properties. For example, spirobi-fluorene derivatives have been functionalized with arylamines to create hole-transporting materials for solar cells. d-nb.inforesearchgate.net
Table 4: Comparison of Fluorene, Bi-fluorene, and Spirobi-fluorene Structures
| Compound Type | Structural Feature | Key Properties |
| This compound | Exocyclic double bond at C9 | Planar core, tunable electronics |
| Bi-fluorene | Two fluorene units linked by a single bond | Electronic communication between units, geometry dependent on linkage |
| Spirobi-fluorene | Two fluorene units sharing a spiro-carbon | Rigid, orthogonal 3D structure, high thermal stability, prevents aggregation ossila.comsigmaaldrich.comchemicalbook.comd-nb.info |
Q & A
Q. What are the recommended synthetic pathways for 9-butylidene-9H-fluorene, and how do reaction conditions influence yield?
The synthesis of this compound (CAS: 29754-40-3) typically involves alkylation of fluorene derivatives. A common approach is the Friedel-Crafts alkylation using 9H-fluorene and a butyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly affect regioselectivity and yield . Purity can be enhanced via column chromatography using silica gel and a hexane/ethyl acetate gradient. Confirm product identity using H NMR (expected signals: δ 7.2–7.8 ppm for aromatic protons, δ 2.0–2.5 ppm for butylidene methylene groups) .
Q. How should researchers characterize the structural integrity of this compound derivatives?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns and butylidene linkage integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 236.1565 for C₁₇H₁₆) .
- X-ray Crystallography : For crystalline derivatives, compare bond lengths and angles with reported fluorene structures (e.g., C–C bond distances in the fluorene core: ~1.40 Å) .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C for alkylidene-fluorene derivatives, suggesting compatibility with solution-processing methods below this threshold .
- Photostability : UV-Vis spectroscopy under prolonged irradiation (e.g., 365 nm) can detect photooxidation; use inert atmospheres (N₂/Ar) to suppress degradation .
- Storage : Store at –20°C in amber vials under anhydrous conditions to prevent hydrolysis or aggregation .
Advanced Research Questions
Q. How do electronic properties of this compound derivatives compare to other alkylidene-fluorenes in optoelectronic applications?
The butylidene group introduces steric hindrance and electron-donating effects, lowering the HOMO level (e.g., –5.32 eV for 9-alkylidene-fluorene polymers) and reducing bandgap (~1.84 eV) compared to unsubstituted fluorenes. Cyclic voltammetry (CV) and density functional theory (DFT) calculations are essential to correlate structure-property relationships . For example, 9-butylidene substitution enhances charge transport in bulk heterojunction solar cells, achieving power conversion efficiencies (PCE) up to 6.5% .
Q. What methodological strategies resolve contradictions in reported spectroscopic data for alkylidene-fluorene derivatives?
Discrepancies in NMR chemical shifts or UV-Vis absorption maxima often arise from solvent polarity or aggregation effects. For example:
- NMR Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; aromatic proton shifts vary by up to 0.3 ppm due to solvent polarity .
- Aggregation Studies : Use concentration-dependent UV-Vis (e.g., 10⁻⁶ M to 10⁻³ M) to identify aggregation-caused quenching (ACQ) or emission shifts . Cross-validate with computational methods (e.g., time-dependent DFT) to model electronic transitions .
Q. How can researchers optimize polymerization protocols for this compound-based conjugated polymers?
- Monomer Design : Incorporate electron-deficient comonomers (e.g., benzothiadiazole) via Stille or Suzuki coupling to tune bandgap and solubility .
- Molecular Weight Control : Use gel permeation chromatography (GPC) to target high molecular weights (>50 kDa), which improve film morphology and PCE in solar cells .
- Additive Screening : Additives like 1,8-diiodooctane (DIO) enhance phase separation in polymer:fullerene blends, increasing fill factor (FF) from 0.65 to 0.70 .
Q. What analytical techniques are recommended for detecting trace impurities in this compound samples?
- GC-MS : Detect volatile byproducts (e.g., unreacted alkyl halides) with a DB-5MS column and electron ionization (EI) at 70 eV .
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to separate polar impurities; UV detection at 254 nm ensures sensitivity .
- Elemental Analysis : Verify carbon/hydrogen ratios (±0.3% theoretical) to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
